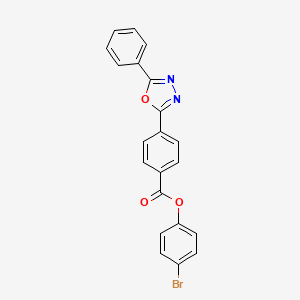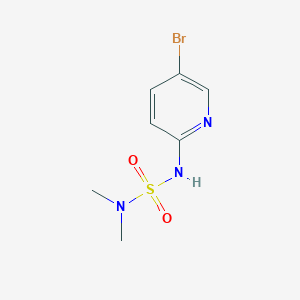
4-Bromophenyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromophenyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate: is a heterocyclic compound with the following chemical structure:
C8H5BrN2O2
It belongs to the oxadiazole family, which is known for its diverse biological activities. Oxadiazoles have been reported to exhibit anti-inflammatory, antibacterial, antiviral, and antifungal properties . Now, let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
Synthesis:: The compound can be synthesized through the following steps:
- Reaction of 4-Bromophenylacetic acid and 3-nitrobenzoic acid with semicarbazide in the presence of phosphorus oxychloride yields 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine (Compound 1) and 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine (Compound 2).
- Acylation of the amino group of Compounds 1 and 2 with various acid chlorides produces acylated derivatives (Compounds 3–8).
- Cyclization of acetamides (Compounds 7 and 8) with ammonium thiocyanate leads to thiazolidinones (Compounds 9 and 10).
- Coupling of chloroacetamide (Compound 7) with mercaptothiazoles results in coupled heterocyclic derivatives (Compounds 11 and 12).
- Coupling of amino-oxadiazole 1 with N-Boc-glycine and N-Boc-phenylalanine forms Compounds 16 and 17, respectively.
Chemical Reactions Analysis
Reactions:: The compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are specific to each transformation. Major products formed from these reactions depend on the reaction type and substituents.
Scientific Research Applications
Applications::
4-Bromophenyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate: finds applications in:
- Medicinal chemistry: Potential drug development due to its diverse biological activities.
- Industry: As a precursor for synthesizing other compounds.
Mechanism of Action
Mechanism:: The compound’s mechanism of action involves interactions with specific molecular targets and pathways. Further research is needed to elucidate these details.
Comparison with Similar Compounds
Uniqueness::
Properties
Molecular Formula |
C21H13BrN2O3 |
|---|---|
Molecular Weight |
421.2 g/mol |
IUPAC Name |
(4-bromophenyl) 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate |
InChI |
InChI=1S/C21H13BrN2O3/c22-17-10-12-18(13-11-17)26-21(25)16-8-6-15(7-9-16)20-24-23-19(27-20)14-4-2-1-3-5-14/h1-13H |
InChI Key |
PVDCXHNRYDEBPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C(=O)OC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Diazatricyclo[3.3.1.1(3,7)]decane, 2-(3-bromophenyl)-6,6-dimethyl-5,7-dinitro-](/img/structure/B10869145.png)
![10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diyl diacetate](/img/structure/B10869147.png)
![1-[(4-bromophenyl)sulfonyl]-4-methyl-1,3-dihydro-2H-imidazol-2-one](/img/structure/B10869150.png)

![N-{methyl[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}thiophene-2-carboxamide](/img/structure/B10869156.png)
![11-(4-chlorophenyl)-N-cyclohexyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B10869159.png)

![1-benzyl-6-chloro-3-{[4-ethyl-5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2(1H)-one](/img/structure/B10869172.png)
![5-methyl-3-(4-methylphenyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10869176.png)
![[4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetic acid](/img/structure/B10869191.png)
![4-[2-({[4-(3,4-dimethoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-phenylpiperazine-1-carboxamide](/img/structure/B10869196.png)
![8-(1,4,5,7-Tetramethylpyrrolo[3,4-d]pyridazin-6-yl)quinoline](/img/structure/B10869201.png)
![(4Z)-4-(1-{[2-(1H-imidazol-5-yl)ethyl]amino}ethylidene)-5-(4-methoxyphenyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10869202.png)
![2-{3-[7-(2-Furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10869219.png)
